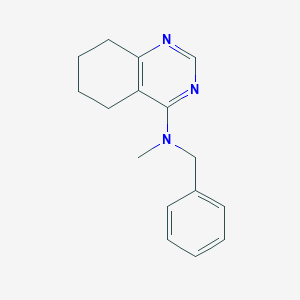
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine” is a derivative of tetrahydroquinazoline . Tetrahydroquinazolines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar tetrahydroquinazoline derivatives involves the reaction of a tetrahydroquinazoline derivative with a corresponding amine in the presence of DIPEA (N,N-Diisopropylethylamine) in ethanol . The mixture is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a tetrahydroquinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperazine ring. Attached to this core are a benzyl group (C6H5CH2-) and a methyl group (CH3-), both connected to the nitrogen atom in the piperazine ring .科学的研究の応用
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine has been used in a number of different areas of scientific research, including drug development, biochemistry, and physiology. It has been used as a tool to study the effects of various drugs on cells and tissues, as well as to explore the biochemical and physiological effects of various compounds. Additionally, this compound has been used to study the pharmacology of various drugs, including their metabolism, absorption, and distribution in the body.
作用機序
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is believed to act as an agonist at the 5-HT2A serotonin receptor, which is involved in a variety of physiological processes, including mood, appetite, and sleep. Additionally, this compound has been shown to interact with a number of other receptors, including the dopamine D2 receptor, the mu-opioid receptor, and the histamine H1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both animals and humans. In animal models, this compound has been shown to have antidepressant-like effects, as well as anxiolytic effects. Additionally, this compound has been shown to affect the metabolism of glucose and lipids, as well as to reduce inflammation. In humans, this compound has been shown to reduce anxiety and improve sleep quality.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine in laboratory experiments is its versatility. This compound can be used in a variety of different assays, such as in vitro and in vivo models, as well as in cell culture and animal studies. Additionally, this compound is relatively inexpensive and easy to obtain. The primary limitation of using this compound in laboratory experiments is the lack of information regarding its long-term safety and efficacy.
将来の方向性
The potential applications of N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine are still being explored. Possible future directions include the development of novel pharmaceuticals that target the 5-HT2A receptor, as well as the exploration of this compound’s effects on other physiological processes, such as appetite and metabolism. Additionally, further research is needed to understand the long-term safety and efficacy of this compound. Finally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders, such as depression and anxiety.
合成法
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is synthesized using a four-step process starting with the reaction of benzaldehyde and methyl amine to form the quinazolinone core. This is followed by the addition of benzyl bromide to form the this compound. The final step is the addition of a base to the reaction mixture to deprotonate the quinazolinone core. The overall yield of the reaction is typically greater than 90%.
特性
IUPAC Name |
N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19(11-13-7-3-2-4-8-13)16-14-9-5-6-10-15(14)17-12-18-16/h2-4,7-8,12H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHOVMPBPQRDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438551.png)
![N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438555.png)
![1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438556.png)
![1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6438564.png)
![N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438569.png)
![2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine](/img/structure/B6438577.png)
![1-({1-[(3-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438582.png)
![4-methoxy-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438587.png)
![1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438590.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438592.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438599.png)
![4-methyl-1-[(1-{[3-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438606.png)
![2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438639.png)
![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438640.png)